Methyl 4-bromo-2-(bromomethyl)benzoate

Description

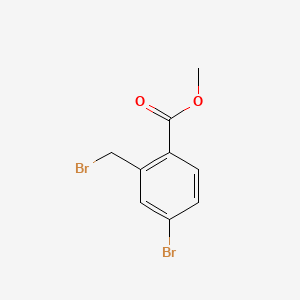

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-2-(bromomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O2/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFACFBLUAWICV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621805 | |

| Record name | Methyl 4-bromo-2-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78471-43-9 | |

| Record name | Benzoic acid, 4-bromo-2-(bromomethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78471-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-bromo-2-(bromomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-Bromo-2-(bromomethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization of Methyl 4 Bromo 2 Bromomethyl Benzoate and Its Derivatives

Summary of Key Research Findings and Remaining Challenges

Research to date has established Methyl 4-bromo-2-(bromomethyl)benzoate as a valuable and versatile synthetic intermediate. Its synthesis is well-understood, and its differential reactivity has been exploited in the preparation of various organic molecules. A significant remaining challenge is the lack of comprehensive and publicly available spectroscopic data, which can hinder its unambiguous identification and characterization in research settings.

Identification of Unexplored Research Avenues and Potential Breakthroughs

Future research could focus on expanding the scope of its applications. Unexplored avenues include its use in the synthesis of novel macrocyclic structures and as a linker in the development of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). Potential breakthroughs could emerge from the development of novel catalytic systems that allow for the selective and sequential functionalization of both bromine atoms in a one-pot reaction, which would significantly enhance its synthetic utility.

Broader Impact of Research on this compound in Contemporary Chemical Science

The study and application of this compound contribute to the broader field of synthetic organic chemistry by providing a robust tool for the construction of complex molecules. Its use facilitates the development of new pharmaceuticals and advanced materials, thereby impacting areas from medicine to materials science. The continued exploration of this and similar bifunctional building blocks will undoubtedly lead to further innovations in chemical synthesis and the creation of novel molecules with valuable properties.

Theoretical and Computational Chemistry Studies on Methyl 4 Bromo 2 Bromomethyl Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are foundational in understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

The electronic structure of Methyl 4-bromo-2-(bromomethyl)benzoate is characterized by a substituted benzene (B151609) ring, an ester functional group, and two bromine atoms in distinct chemical environments (one attached to the aromatic ring and one to a methyl group). Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. youtube.com

These calculations would reveal:

Bonding and Antibonding Orbitals: The overlap of atomic orbitals leads to the formation of lower-energy bonding orbitals (e.g., σ and π bonds) and higher-energy antibonding orbitals (σ* and π*). The stability of the molecule is derived from the net energy decrease as electrons fill the bonding orbitals. youtube.com

Electron Delocalization: The π-system of the benzene ring results in delocalized molecular orbitals, contributing to the molecule's aromatic stability. The ester group and the aryl bromine also participate in this delocalization to some extent.

Orbital Energy Levels: A key output is a diagram showing the energy levels of all molecular orbitals. The distribution of these orbitals and their energies are crucial for understanding the molecule's spectroscopic properties and reactivity.

A theoretical analysis would involve calculating the energies and compositions of these orbitals, providing a quantitative picture of the molecule's electronic landscape.

Reactivity can be effectively predicted using the principles of Frontier Molecular Orbital (FMO) theory and by mapping the molecular electrostatic potential (MEP).

Frontier Molecular Orbital (FMO) Analysis: This theory posits that a molecule's reactivity is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orgwikipedia.org

HOMO (Nucleophilicity): The HOMO is the highest-energy orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is expected to have significant contributions from the oxygen atoms of the ester group and the π-system of the aromatic ring.

LUMO (Electrophilicity): The LUMO is the lowest-energy orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity). The LUMO is likely localized around the benzylic carbon of the bromomethyl group (-CH2Br), making it a primary site for nucleophilic attack, and also on the carbonyl carbon of the ester.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity.

Molecular Electrostatic Potential (MEP) Surfaces: An MEP surface maps the electrostatic potential onto the molecule's electron density surface, providing a visual guide to its charge distribution. researchgate.net

Negative Potential (Red/Yellow): Regions of negative potential indicate electron-rich areas, which are prone to electrophilic attack. For this molecule, these would be concentrated around the carbonyl and ether oxygen atoms of the ester group.

Positive Potential (Blue): Regions of positive potential are electron-poor and susceptible to nucleophilic attack. These would be found around the hydrogen atoms and, most significantly, the carbon atom of the highly reactive bromomethyl group.

Table 1: Predicted Reactive Sites from FMO and MEP Analysis

| Reactive Site | Theoretical Basis | Predicted Reactivity Type | Justification |

|---|---|---|---|

| Carbon of Bromomethyl Group (-CH2Br) | FMO (LUMO localization), MEP (Positive Potential) | Electrophilic | High susceptibility to nucleophilic substitution due to the electron-withdrawing bromine atom. |

| Oxygen Atoms of Ester Group (-COOCH3) | FMO (HOMO localization), MEP (Negative Potential) | Nucleophilic | Lone pairs of electrons on oxygen atoms can act as proton acceptors or coordinate to Lewis acids. |

| Aromatic Ring | FMO (HOMO localization) | Nucleophilic | The π-electron system can react with strong electrophiles (electrophilic aromatic substitution). |

Molecular Dynamics Simulations and Conformational Analysis

While quantum calculations examine a static molecule, Molecular Dynamics (MD) simulations study its dynamic behavior over time. nih.govmdpi.com An MD simulation of this compound would involve solving Newton's equations of motion for its atoms, providing insights into its flexibility and preferred shapes (conformations).

Conformational Analysis: This analysis focuses on identifying the stable, low-energy conformations of the molecule by studying the rotation around its single bonds. Key rotatable bonds in this molecule include:

The bond between the aromatic ring and the ester group's carbonyl carbon.

The bond between the aromatic ring and the bromomethyl carbon.

The bond between the ester's carbonyl carbon and the ether oxygen.

Table 2: Hypothetical Conformational Energy Profile

| Conformer | Dihedral Angle (Ring-C-O-CH3) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| 1 (Global Minimum) | ~45° | 0.00 | 75.2 |

| 2 | ~135° | 1.50 | 24.1 |

| 3 (Transition State) | 0° (Planar) | 5.20 | 0.7 |

Reaction Pathway Modeling and Transition State Analysis through Computational Methods

Computational methods are invaluable for modeling the step-by-step mechanism of a chemical reaction. For this compound, a primary reaction of interest is the nucleophilic substitution at the benzylic carbon, where the bromide is replaced by a nucleophile (e.g., an amine, alcohol, or thiol).

Reaction pathway modeling would involve:

Reactant and Product Optimization: Calculating the lowest-energy structures of the reactants (e.g., this compound and a nucleophile) and the final product.

Transition State (TS) Search: Locating the highest-energy point along the reaction coordinate—the transition state. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes.

Activation Energy Calculation: The energy difference between the reactants and the transition state defines the activation energy (Ea), which is the primary determinant of the reaction rate.

Such modeling could, for example, compare the SN1 and SN2 reaction pathways to determine which is more favorable under different conditions. Given the benzylic nature of the carbon, which can stabilize a carbocation, an SN1-like mechanism might be competitive, although SN2 is often dominant for primary halides.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derived Biologically Active Compounds

QSAR modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. This compound is not itself a biologically active compound but serves as a versatile chemical intermediate or scaffold. chemicalbook.com Its two reactive sites (the ester and the bromomethyl group) allow for the synthesis of a diverse library of derivatives.

If a series of these derivatives were synthesized and tested for a specific biological activity (e.g., enzyme inhibition), a QSAR study would proceed as follows:

Descriptor Calculation: For each derivative, a set of molecular descriptors would be calculated. These are numerical values that encode different aspects of the molecule's structure, such as its size (Molecular Weight), lipophilicity (LogP), and electronic properties (dipole moment, atomic charges).

Model Building: A statistical model (e.g., multiple linear regression) is created to find a mathematical equation that relates the descriptors to the observed biological activity.

Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Model Validation: The model's predictive power is tested on a separate set of compounds not used in its creation.

A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the discovery of potent drug candidates.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-bromo-2-(bromomethyl)benzoate, and how do reaction parameters influence yield?

Methodological Answer: A common approach involves bromination of methyl benzoate derivatives. For example, ethyl 4-(bromomethyl)benzoate can be synthesized using NaH in DMF with ethyl 4-(bromomethyl)benzoate as a brominating agent (Figure 8.5, ). Key parameters include:

- Temperature : Reactions at 0°C minimize side reactions like hydrolysis.

- Catalyst : NaH enhances nucleophilic substitution efficiency.

- Solvent : Polar aprotic solvents (e.g., DMF) stabilize intermediates.

Yield optimization requires inert atmospheres and stoichiometric control of brominating agents.

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : H NMR identifies bromomethyl groups (δ 4.3–4.5 ppm) and aromatic protons (δ 7.5–8.1 ppm). C NMR confirms ester carbonyl (~168 ppm) and brominated carbons.

- IR : Ester C=O stretches (~1720 cm) and C-Br bonds (~550–600 cm).

- Mass Spectrometry : High-resolution MS validates molecular ions (e.g., [M+H] at m/z 305.17 for CHBrO) .

Q. What safety protocols are essential during handling?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation.

- First Aid : For skin contact, wash with soap/water for 15+ minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Store in sealed containers under inert atmosphere at room temperature .

Advanced Research Questions

Q. How does steric and electronic modulation affect regioselectivity in bromination reactions of benzoate esters?

Methodological Answer: Regioselectivity in bromination is influenced by:

- Steric Effects : Bulky substituents (e.g., methyl groups) direct bromination to less hindered positions.

- Electronic Effects : Electron-withdrawing groups (e.g., ester) deactivate aromatic rings, favoring bromination at meta positions unless activated by directing groups.

For example, in related compounds like Cis-Bromo benzoate, bromination occurs at the para position due to electronic activation by the ester group .

Q. How can researchers resolve contradictions in reported yields for similar brominated benzoates?

Methodological Answer: Contradictions arise from:

- Reagent Purity : Impurities in brominating agents (e.g., Br vs. NBS) alter reaction efficiency.

- Workup Methods : Incomplete quenching of excess bromine may lead to overestimation of yields.

- Analytical Techniques : HPLC vs. H NMR integration can produce discrepancies.

To resolve, standardize reagents (≥97% purity) and validate yields via multiple techniques (e.g., gravimetric analysis and NMR) .

Q. What are the stability profiles of this compound under varying conditions?

Methodological Answer:

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

Methodological Answer: The bromomethyl group serves as a reactive handle for cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution. For example:

- Antifungal Agents : Used in synthesizing itraconazole intermediates via triazole ring formation .

- Anticancer Drugs : Functionalized via Pd-catalyzed coupling to introduce heterocyclic moieties .

Data Contradiction Analysis

Q. Why do different studies report conflicting melting points for structurally similar brominated benzoates?

Methodological Answer: Discrepancies arise from:

- Polymorphism : Crystallization solvents (e.g., ethanol vs. hexane) yield different crystal forms.

- Impurities : Residual solvents or byproducts (e.g., hydrobromic acid) depress melting points.

- Measurement Methods : Differential Scanning Calorimetry (DSC) vs. capillary tube methods vary in accuracy.

Standardize purification (e.g., recrystallization from toluene) and use DSC for precise measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.